molecular formula C13H11FO B127013 [4-(4-Fluorophenyl)phenyl]methanol CAS No. 147497-56-1

[4-(4-Fluorophenyl)phenyl]methanol

Cat. No.: B127013
CAS No.: 147497-56-1
M. Wt: 202.22 g/mol
InChI Key: ZSWIVXLMMVNSCM-UHFFFAOYSA-N
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Description

[4-(4-Fluorophenyl)phenyl]methanol, also known as 4,4’-difluorobenzhydrol, is a fluorinated diphenylmethanol compound. It is characterized by the presence of two fluorine atoms at the para-position of the phenyl rings. This compound is widely used as a building block in the synthesis of various pharmaceuticals and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluorophenyl)phenyl]methanol typically involves the reaction of 4-fluorobenzophenone with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon and hydrogen gas to reduce 4-fluorobenzophenone to this compound. This method is advantageous due to its efficiency and ability to produce high yields .

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluorophenyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(4-Fluorophenyl)phenyl]methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenyl)phenyl]methanol involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, the compound may act on various receptors or enzymes, modulating their activity to produce therapeutic effects. For example, in antipsychotic drugs, it may interact with dopamine receptors to alleviate symptoms of psychosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two fluorine atoms at the para-position, which enhances its chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and polymers, offering advantages in terms of yield and efficiency .

Properties

IUPAC Name

[4-(4-fluorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWIVXLMMVNSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362755
Record name (4'-Fluoro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147497-56-1
Record name (4'-Fluoro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (2.86 g, 74.4 mmol) in THF (300 ml) at 0°, is added methyl 4'-fluoro-4-biphenylyl-carboxylate (8.67 g, 37.7 mmol) as a solution in THF (100 ml). The resulting mixture is stirred for 1 hour and subsequently allowed to warm to room temperature. The reaction mixture is chilled to 0° and 2N HCl (100 ml) is slowly added. The resulting mixture then is extracted with Et2O (2×150 ml). The combined organic portions are washed with saturated NaHCO3 solution (400 ml), saturated NaCl solution (400 ml), dried over MgSO4 and concentrated in vacuo, to yield 4'-fluoro-4-biphenylyl-methanol as a white solid.
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
8.67 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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